molecular formula C10H6ClFO2S B183980 Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate CAS No. 21211-20-1

Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate

Cat. No. B183980
CAS RN: 21211-20-1
M. Wt: 244.67 g/mol
InChI Key: GBCJKOYCWCNSAF-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is a heterocyclic organic compound . It has been used in scientific research and has shown potential in various studies .


Molecular Structure Analysis

The molecular structure of Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is represented by the empirical formula C10H6ClFO2S . The molecular weight of this compound is 244.67 .


Physical And Chemical Properties Analysis

Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is a solid substance with a melting point of 119-123 °C (lit.) . Its molecular weight is 244.67 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparation of Halogenobenzo[b]thiophen Derivatives : Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is synthesized through cyclization and halogenation processes. These compounds have been prepared by cyclisation of (halogenophenylthio)acetone with polyphosphoric acid and further modified using various reagents (Chapman, Clarke, & Sawhney, 1968).

  • Electrosynthesis of Fluorinated Derivatives : Anodic fluorination techniques have been used to create monofluorinated products from precursors like methyl 3-oxo-2,3-dihydrobenzo[b]thiophene-2-carboxylate (Yin, Inagi, & Fuchigami, 2011).

  • Substituted Poly(benzo[c]thiophenes) : Methyl-, chloro-, and fluoro-substitution on polybenzo[c]thiophene, which is related to Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate, affects the reduction and oxidation processes of these materials (King & Higgins, 1994).

  • Synthesis of Potent Inhibitors : A key intermediate, methyl 4-iodobenzo[b]thiophene-2-carboxylate, prepared from a similar compound, has been used in the synthesis of inhibitors of urokinase-type plasminogen activator (Bridges et al., 1993).

  • Oxidation and Halogenation Studies : Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate undergoes various oxidation and halogenation reactions, leading to the creation of multiple derivatives (Shirley, 1994).

Biological Activity and Pharmacology

  • Synthesis of Bioactive Compounds : Synthesis of 5-methoxy-6-halo-3-β-acetamidoethylbenzo[b]thiophenes, which are analogs of melatonin and possess weak antiovulatory action, involves steps that can include methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate (Campaigne & Kim, 1983).

  • Synthesis of Amines and Thiouronium Salts : 3-Methylbenzo[b]thiophen derivatives, which are closely related to the compound , are used in the preparation of various amines and thiouronium salts with potential pharmacological applications (Chapman, Clarke, Gore, & Sharma, 1971).

  • Synthesis of β-Aminoketones and Oximes : Reacting similar compounds with various reagents leads to the formation of β-aminoketones, secondary aminopropanols, and oximes, which have been investigated for their antioxidant activity and effects on blood coagulation (Gevorgyan et al., 2019).

Material Science and Chemistry

  • Photochemical Degradation of Crude Oil Components : Research on methylbenzo[b]thiophenes, which are structurally related to Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate, investigates their photochemical degradation in aqueous solutions, elucidating the fate of crude oil components after oil spills (Andersson & Bobinger, 1996).

  • High Conductive PEDOT via Post-Treatment : Halobenzoic acids, including derivatives similar to Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate, have been used to modify poly(3,4-ethylenedioxythiophene) for use in high-efficiency organic solar cells (Tan et al., 2016).

Safety And Hazards

When handling Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate, it is recommended to use personal protective equipment and avoid dust formation . It is also advised to avoid breathing vapors, mist, or gas .

properties

IUPAC Name

methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCJKOYCWCNSAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354044
Record name Methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate

CAS RN

21211-20-1
Record name Methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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